

what is the chemical structure of NK-611 hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NK-611 hydrochloride

Cat. No.: B1679020

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An In-depth Technical Guide to NK-611 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for the investigation of **NK-611 hydrochloride**.

Chemical Structure and Properties

NK-611 hydrochloride is a semi-synthetic derivative of etoposide, a well-known topoisomerase II inhibitor used in cancer chemotherapy.^[1] The introduction of a dimethylamino group at the 2'-position of the glucose moiety distinguishes it from etoposide.

Property	Value	Reference
IUPAC Name	(5S,5aR,8aR,9R)-5- [[(2R,4aR,6R,7R,8R,8aS)-7- (dimethylamino)-8-hydroxy-2- methyl-4,4a,6,7,8,8a- hexahydropyrano[3,2-d][1] [2]dioxin-6-yl]oxy]-9-(4- hydroxy-3,5- dimethoxyphenyl)-5a,6,8a,9- tetrahydro-5H- [3]benzofuro[6,5-f][1] [2]benzodioxol-8- one;hydrochloride	[2]
Synonyms	NK 611 HCl, 2'- Dimethylamino-2'- deoxyetoposide hydrochloride, VP 19 hydrochloride	[1][2]
CAS Number	105760-98-3	[1][2][3]
Molecular Formula	C ₃₁ H ₃₈ CINO ₁₂	[1][2]
Molecular Weight	652.09 g/mol	[1]

Mechanism of Action and Signaling Pathways

NK-611, like its parent compound etoposide, is presumed to exert its cytotoxic effects through the inhibition of topoisomerase II.[4] This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, NK-611 leads to the accumulation of DNA double-strand breaks. This DNA damage triggers a cascade of cellular responses, primarily activating the DNA damage response (DDR) pathway, which can ultimately lead to cell cycle arrest and apoptosis.

The signaling pathway initiated by NK-611-induced DNA damage is likely to be analogous to that of etoposide, involving the activation of the p53 tumor suppressor protein and the intrinsic

(mitochondrial) apoptotic pathway.



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Caption: Proposed signaling pathway for **NK-611 hydrochloride**-induced apoptosis.

Experimental Protocols

Synthesis of NK-611 Hydrochloride

While a detailed, publicly available step-by-step synthesis protocol for **NK-611 hydrochloride** is limited, the general approach involves the chemical modification of etoposide. A patented method describes the preparation of etoposide-dimethylamino compound hydrochloride, which corresponds to **NK-611 hydrochloride**. The process generally involves the conversion of etoposide to an intermediate that allows for the introduction of the dimethylamino group at the 2'-position of the glucose moiety, followed by purification and salt formation to yield the hydrochloride salt.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **NK-611 hydrochloride** stock solution (dissolved in a suitable solvent, e.g., DMSO)

- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of **NK-611 hydrochloride** in complete medium.
- Remove the medium from the wells and add 100 μ L of the diluted **NK-611 hydrochloride** solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- After the incubation with MTT, carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Topoisomerase II Inhibition Assay: DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

- Human topoisomerase II enzyme
- Catenated kinetoplast DNA (kDNA)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
- **NK-611 hydrochloride**
- Loading dye (containing a DNA intercalating agent like ethidium bromide or SYBR Green)
- Agarose gel
- Electrophoresis buffer (e.g., TBE)

Procedure:

- Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of **NK-611 hydrochloride**.
- Add human topoisomerase II enzyme to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
- Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
- Add loading dye to the samples and load them onto an agarose gel.
- Perform electrophoresis to separate the catenated and decatenated DNA.
- Visualize the DNA bands under UV light. Decatenated DNA will migrate faster than catenated DNA. The inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.

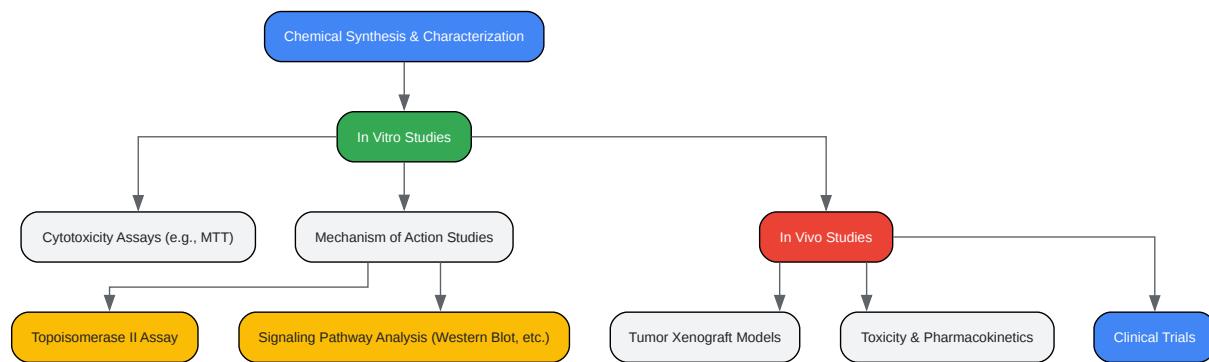
Quantitative Data Summary

Clinical trials have provided valuable pharmacokinetic data for **NK-611 hydrochloride**.

Parameter	Value	Condition	Reference
Terminal Half-life (t _{1/2y})	14.7 ± 3.7 h	Intravenous infusion	[5]
AUC at 250 mg/m ²	330 ± 147 µg/ml·h	Intravenous infusion	[5]
Plasma Clearance	16.2 ± 8.2 ml/min·m ²	Intravenous infusion	[5]
Volume of Distribution (V _{ss})	16.8 ± 3.3 l/m ²	Intravenous infusion	[5]
Protein Binding	98.7%	-	[5]
Oral Bioavailability	~100%	At doses of 5, 10, and 20 mg/m ²	[6]

Logical Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer agent like **NK-611 hydrochloride**.



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- To cite this document: BenchChem. [what is the chemical structure of NK-611 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679020#what-is-the-chemical-structure-of-nk-611-hydrochloride>

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